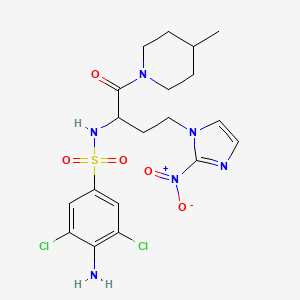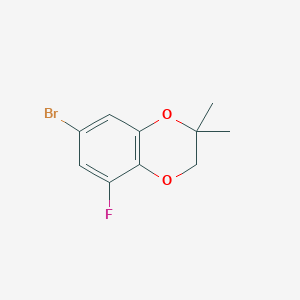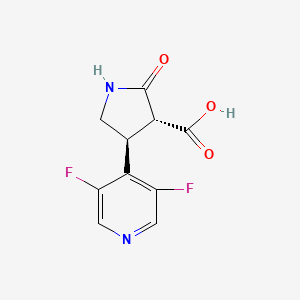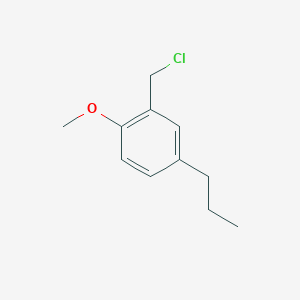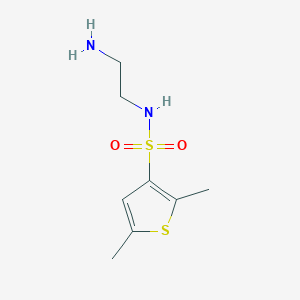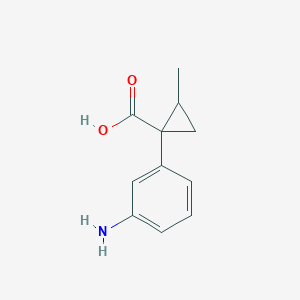
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with a unique structure that includes a cyclopentane ring fused to a benzene ring, with a hydroxyl group and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by functional group modifications to introduce the hydroxyl and methyl groups. Another method involves the catalytic hydrogenation of a precursor compound, followed by selective oxidation and reduction steps to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often use chiral catalysts to ensure high enantioselectivity, which is crucial for obtaining the desired (1R,3S) configuration. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the ring structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, while the methyl group and the ring structure contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-1-ethyl-3-methylcyclohexane: Similar in structure but lacks the hydroxyl group.
(1R,3S)-3-aminocyclopentanol: Contains an amino group instead of a hydroxyl group.
(1R,3S)-camphoric acid: A related compound with different functional groups and applications.
Uniqueness
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl and a methyl group. This combination of features makes it a valuable compound for various synthetic and research applications, offering distinct reactivity and binding properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3/t7-,10+/m0/s1 |
InChI-Schlüssel |
LNQVCJCCOORXHZ-OIBJUYFYSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](C2=CC=CC=C12)O |
Kanonische SMILES |
CC1CC(C2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



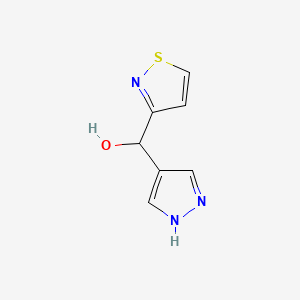
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
